molecular formula C14H25NO6 B168758 2-(Bis(2-(tert-butoxy)-2-oxoethyl)amino)acetic acid CAS No. 171557-31-6

2-(Bis(2-(tert-butoxy)-2-oxoethyl)amino)acetic acid

Cat. No.: B168758
CAS No.: 171557-31-6
M. Wt: 303.35 g/mol
InChI Key: DEUFNPOTWJNGNL-UHFFFAOYSA-N
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Description

2-(Bis(2-(tert-butoxy)-2-oxoethyl)amino)acetic acid is a compound with the molecular formula C12H21NO7. It is known for its unique structure, which includes two tert-butoxy groups and an amino acetic acid moiety. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bis(2-(tert-butoxy)-2-oxoethyl)amino)acetic acid typically involves the reaction of O-(carboxymethyl)hydroxylamine with di-tert-butyl dicarbonate (Boc2O). The reaction is carried out under basic conditions to form the desired product . The reaction conditions are mild, usually conducted at room temperature, and the yields are generally high.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Bis(2-(tert-butoxy)-2-oxoethyl)amino)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed using suitable reducing agents.

    Substitution: The tert-butoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(Bis(2-(tert-butoxy)-2-oxoethyl)amino)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Bis(2-(tert-butoxy)-2-oxoethyl)amino)acetic acid involves its ability to act as a protecting group for amino acids. The tert-butoxy groups provide steric hindrance, preventing unwanted reactions at the amino group. This allows for selective reactions to occur at other functional groups in the molecule .

Comparison with Similar Compounds

Similar Compounds

    N-tert-Butoxycarbonyl-O-(carboxymethyl)hydroxylamine: Similar in structure but with different functional groups.

    Di-tert-butyl dicarbonate (Boc2O): Used in the synthesis of the compound and shares the tert-butoxy protecting groups.

Uniqueness

2-(Bis(2-(tert-butoxy)-2-oxoethyl)amino)acetic acid is unique due to its dual tert-butoxy groups, which provide enhanced stability and selectivity in chemical reactions. This makes it a valuable compound in organic synthesis and various research applications.

Properties

IUPAC Name

2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO6/c1-13(2,3)20-11(18)8-15(7-10(16)17)9-12(19)21-14(4,5)6/h7-9H2,1-6H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEUFNPOTWJNGNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN(CC(=O)O)CC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00441555
Record name [Bis(2-tert-butoxy-2-oxoethyl)amino]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00441555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171557-31-6
Record name [Bis(2-tert-butoxy-2-oxoethyl)amino]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00441555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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